molecular formula C6H7FN2O2S B6146205 2-fluorobenzene-1-sulfonohydrazide CAS No. 872848-12-9

2-fluorobenzene-1-sulfonohydrazide

Cat. No.: B6146205
CAS No.: 872848-12-9
M. Wt: 190.20 g/mol
InChI Key: LGLOOPLNLMJTTE-UHFFFAOYSA-N
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Description

2-Fluorobenzene-1-sulfonohydrazide is a chemical compound that has garnered significant interest in various fields of research due to its unique properties and potential applications. It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a sulfonohydrazide group. This compound is known for its stability and reactivity, making it a valuable tool in synthetic chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzene-1-sulfonohydrazide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-fluorobenzenesulfonyl chloride+hydrazine hydrateThis compound+HCl\text{2-fluorobenzenesulfonyl chloride} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 2-fluorobenzenesulfonyl chloride+hydrazine hydrate→this compound+HCl

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzene-1-sulfonohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

2-Fluorobenzene-1-sulfonohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-fluorobenzene-1-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is often mediated by the formation of a tetrahedral intermediate, which disrupts the normal function of the enzyme .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzenesulfonamide: Similar structure but lacks the hydrazide group.

    4-Fluorobenzene-1-sulfonohydrazide: Similar structure but with the fluorine atom in a different position.

    2-Chlorobenzene-1-sulfonohydrazide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

2-Fluorobenzene-1-sulfonohydrazide is unique due to the presence of both the fluorine atom and the sulfonohydrazide group, which confer distinct reactivity and stability. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the sulfonohydrazide group provides a versatile site for further chemical modifications .

Properties

CAS No.

872848-12-9

Molecular Formula

C6H7FN2O2S

Molecular Weight

190.20 g/mol

IUPAC Name

2-fluorobenzenesulfonohydrazide

InChI

InChI=1S/C6H7FN2O2S/c7-5-3-1-2-4-6(5)12(10,11)9-8/h1-4,9H,8H2

InChI Key

LGLOOPLNLMJTTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NN

Purity

95

Origin of Product

United States

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